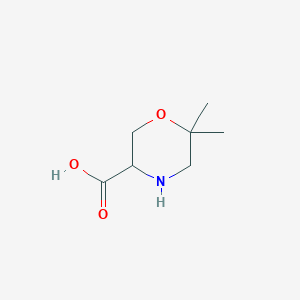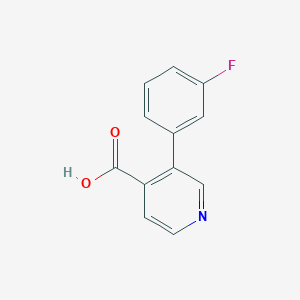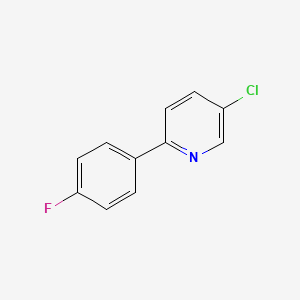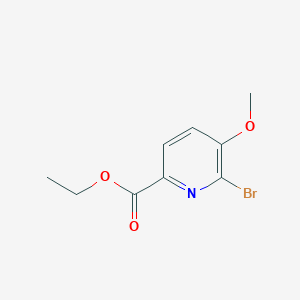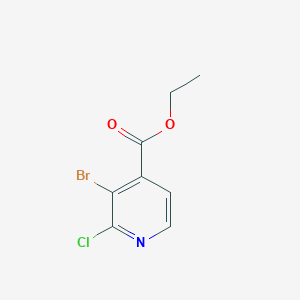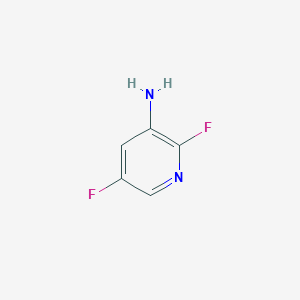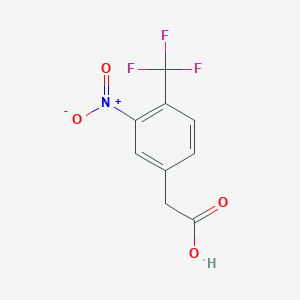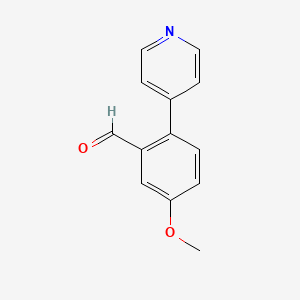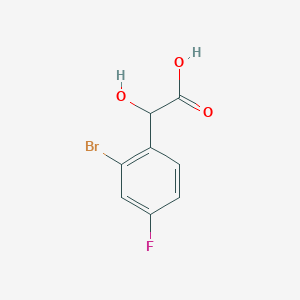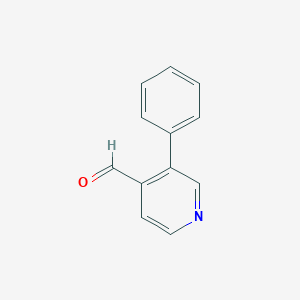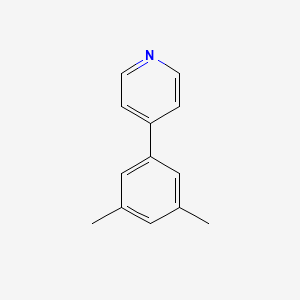
4-(3,5-Dimethylphenyl)pyridine
Übersicht
Beschreibung
“4-(3,5-Dimethylphenyl)pyridine” is a chemical compound that is part of the pyridine family . Pyridines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The arrangement of atoms is similar to that of benzene except that one of the carbon-hydrogen rings sets has been replaced by a nitrogen atom .
Synthesis Analysis
The synthesis of “this compound” and similar compounds often involves the Suzuki–Miyaura coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis
The molecular structure of “this compound” is similar to that of other pyridines, with a six-membered heterocyclic ring consisting of five carbon atoms and one nitrogen atom . Theoretical studies on the molecular structure and vibrational spectra of some dimethyl substituted pyridine derivatives have been conducted .Chemical Reactions Analysis
The chemical reactions involving “this compound” often involve the Suzuki–Miyaura coupling . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Wissenschaftliche Forschungsanwendungen
Spectroscopic and Structural Investigations
4-(3,5-Dimethylphenyl)pyridine and its derivatives have been extensively studied for their spectroscopic and structural characteristics. For instance, Akram et al. (2020) synthesized a novel derivative, 3,5-bis(2,5-dimethylphenyl)pyridine, and characterized it using XRD and various spectroscopic techniques. The study revealed insights into the molecule's bioactive properties, demonstrating its biological activity potential through molecular electrostatic potential mapping and energy gap values (Akram et al., 2020).
Catalytic Activity and Synthesis Processes
The compound's derivatives have shown promising results in catalytic activities. For instance, Han et al. (2009) investigated Palladium(II) Pyrazolin-4-ylidenes with 3,5-dimethyl substituents, revealing significant substituent effects on the formation and catalytic activities of pyrazole-based remote NHC complexes (Han et al., 2009).
Applications in Corrosion Inhibition
This compound derivatives have been used in corrosion inhibition applications. Dohare et al. (2018) synthesized pyrazolo-pyridine derivatives and evaluated them as corrosion inhibitors for mild steel in acidic media. The study indicated their effectiveness, with some derivatives showing high inhibition efficiency (Dohare et al., 2018).
Photophysical Properties
The photophysical properties of this compound derivatives have been a subject of interest. Rotkiewicz et al. (1996) explored the photophysical properties of a derivative, DMA-DMPP, revealing its high emissive properties in non-polar solvents and solvent polarity-dependent fluorescence characteristics (Rotkiewicz et al., 1996).
Organic Light-Emitting Diodes (OLEDs)
In the field of OLEDs, Cheon et al. (2020) synthesized a new iridium complex based on this compound for orange phosphorescent OLEDs. The study highlighted the efficiency of this complex in OLED applications (Cheon et al., 2020).
Safety and Hazards
Zukünftige Richtungen
The future directions for “4-(3,5-Dimethylphenyl)pyridine” and similar compounds involve their use in various applications. For instance, a new (4-(3,5-dimethylphenyl)-2-(m-tolyl)pyridine)-based iridium complex was synthesized for highly efficient orange phosphorescent organic light-emitting diodes (PhOLEDs) . Another study describes the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds and demonstrates how these compounds can be selectively elaborated along multiple growth-vectors .
Eigenschaften
IUPAC Name |
4-(3,5-dimethylphenyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c1-10-7-11(2)9-13(8-10)12-3-5-14-6-4-12/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLICYLQISCRVIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC=NC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801306863 | |
| Record name | 4-(3,5-Dimethylphenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801306863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214379-51-7 | |
| Record name | 4-(3,5-Dimethylphenyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1214379-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3,5-Dimethylphenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801306863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


